1-Carbamoylpyrrolidine-2-carboxylic acid

描述

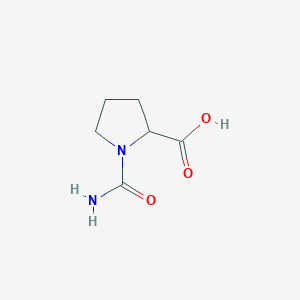

1-Carbamoylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol . It is also known by its IUPAC name, (2S)-1-(aminocarbonyl)-2-pyrrolidinecarboxylic acid . This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and it has a carbamoyl group attached to the nitrogen atom of the ring.

准备方法

Synthetic Routes and Reaction Conditions

1-Carbamoylpyrrolidine-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine with phosgene to form the corresponding carbamoyl chloride, which is then hydrolyzed to yield the desired product . Another approach includes the use of amino acid derivatives as starting materials, which undergo cyclization and subsequent functionalization to form the target compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .

化学反应分析

Reactions at the Carboxylic Acid Group

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

Esterification

-

Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (HSO or HCl).

-

Mechanism : Acid-catalyzed Fischer esterification (Figure 1). The reaction involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration .

-

Example : Reaction with ethanol under reflux yields the ethyl ester derivative.

Table 1: Esterification Conditions and Products

| Reagent | Catalyst | Temperature | Product |

|---|---|---|---|

| Ethanol | HSO | Reflux | Ethyl 1-carbamoylpyrrolidine-2-carboxylate |

Amide Coupling

-

Reagents : Amines (e.g., anthraquinone derivatives) with coupling agents like COMU or DCC .

-

Mechanism : Activation of the carboxylic acid via COMU forms an acyloxyphosphonium intermediate, enabling nucleophilic attack by the amine (Figure 2) .

-

Example : Reaction with 1-aminoanthraquinone in THF using COMU and DIPEA produces tert-butyl 2-((9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl)pyrrolidine-1-carboxylate in 66% yield .

Key Experimental Data

-

Conditions : 0–55°C, 24 h, THF solvent.

-

Purification : Supercritical fluid chromatography (Chiralcel-OX3 column).

Acid Chloride Formation

-

Reagents : Thionyl chloride (SOCl) or oxalyl chloride.

-

Mechanism : Conversion to a chlorosulfite intermediate, followed by chloride displacement .

-

Application : The resulting acid chloride can react with alcohols or amines to form esters or amides, respectively.

Reactions Involving the Carbamoyl Group

The carbamoyl group (CONH) exhibits moderate reactivity due to resonance stabilization but can participate in:

Hydrolysis

-

Reagents : Strong acids (HCl) or bases (NaOH).

-

Products : Hydrolysis under acidic conditions yields pyrrolidine-2-carboxylic acid and ammonia.

Table 2: Hydrolysis Pathways

| Conditions | Reagent | Product |

|---|---|---|

| Acidic | HCl | Pyrrolidine-2-carboxylic acid + NH |

| Basic | NaOH | Pyrrolidine-2-carboxylate + NH |

Hydrogen Bonding and Stability

Crystallographic studies reveal intermolecular N–H···O and O–H···O hydrogen bonds, forming cyclic R_2$$$$^2(8) motifs. This network enhances thermal stability but may reduce solubility in nonpolar solvents .

Solid-Phase Reactions

The crystalline nature (from hydrogen bonding) facilitates purification in solid-phase synthesis .

Reactivity Considerations

科学研究应用

Chemical Properties and Structure

1-Carbamoylpyrrolidine-2-carboxylic acid has the molecular formula and features a pyrrolidine ring. The compound exhibits a half-chair conformation, with hydrogen bonding contributing to its structural stability. This unique configuration facilitates its interaction with biological systems, making it a candidate for therapeutic applications .

Pharmaceutical Applications

This compound has been investigated for its potential as an anticancer agent. Its derivatives have shown promising cytotoxic activity against various tumor cell lines, indicating that modifications to its structure can enhance bioactivity. For example, studies have demonstrated that certain derivatives exhibit selective cytotoxicity, preferentially targeting cancer cells while sparing normal cells .

Case Study: Cytotoxic Activity Assessment

A recent study evaluated the cytotoxic effects of several derivatives of this compound against human tumor cell lines. The results indicated that specific compounds displayed a high selective cytotoxicity index (SCI), suggesting their potential as effective anticancer agents. The study utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) values for these compounds across different cell lines, highlighting their varying degrees of effectiveness .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 1 | < 1 | High |

| Compound 2 | 10 | Moderate |

| Compound 3 | > 30 | Low |

Biochemical Applications

The compound is also involved in metabolic pathways as a human metabolite. It plays a role in the metabolism of proline and is linked to disorders such as hyperprolinemia type II, where elevated levels can lead to neurological issues . Understanding its metabolic pathways can provide insights into therapeutic targets for related conditions.

Synthesis and Catalytic Applications

This compound has been utilized as a catalyst in organic synthesis. Its application in promoting one-pot synthesis reactions demonstrates its effectiveness in facilitating complex chemical transformations under environmentally friendly conditions. For instance, it has been employed in synthesizing bioactive compounds such as 14-aryl-14H-dibenzo[a,j]xanthenes, which possess various biological activities including antibacterial and anti-inflammatory properties .

Case Study: Synthesis of Bioactive Compounds

A study highlighted the use of L-Pyrrolidine-2-carboxylic acid sulfate (a derivative) as a catalyst for synthesizing dibenzo[a,j]xanthenes. The reaction yielded high product yields with shorter reaction times and minimal environmental impact, showcasing the compound's utility in green chemistry applications .

作用机制

The mechanism of action of 1-carbamoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

1-Carbamoylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

Pyrrolidine-2,5-diones: Compounds with a similar ring structure but different functional groups.

Pyrrolizines: Compounds with an additional fused ring, leading to different chemical properties and biological activities.

生物活性

1-Carbamoylpyrrolidine-2-carboxylic acid, also known as N-carbamoyl-L-proline, is a chiral compound notable for its structural features, which include a pyrrolidine ring and a carboxylic acid group. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A pyrrolidine ring , which contributes to its cyclic nature.

- A carbamoyl group (–C(=O)NH2), which is crucial for its biological activity.

- A carboxylic acid group (–COOH), enhancing its solubility and reactivity.

The compound exists in different stereoisomers, with the (R)-enantiomer being particularly significant in biological applications due to its unique interactions with biological targets.

This compound exhibits biological activity primarily through its interaction with enzymes and receptors. It can function as:

- Enzyme Inhibitor : The compound has been shown to inhibit certain enzymes, impacting metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation.

- Biological Precursor : It serves as a precursor in the synthesis of various biologically active compounds, including potential pharmaceuticals for neurological disorders.

Enzyme Inhibition

Research indicates that this compound can inhibit cholinesterases, which are important targets for treating conditions like Alzheimer's disease. Studies report varying IC50 values for different derivatives, suggesting that modifications to the structure can enhance or reduce activity.

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| This compound | AChE | 38.98 |

| Thio-carbamate derivative | BChE | 1.60 |

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. For example, derivatives of carbamoyl compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

Case Studies

Several studies have explored the biological implications of this compound:

- Inhibition of Cholinesterases : A study demonstrated that certain derivatives of this compound exhibited potent inhibition of AChE and BChE, with implications for drug design aimed at neurodegenerative diseases .

- Antibacterial Properties : Another research highlighted the antibacterial activity of related compounds derived from this structure, showcasing their effectiveness against resistant strains .

- Synthesis and Structural Analysis : Research involving crystallography revealed the molecular interactions and hydrogen bonding patterns that contribute to the stability and activity of the compound .

属性

IUPAC Name |

1-carbamoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNFBJXLYMERBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 1-Carbamoylpyrrolidine-2-carboxylic acid?

A1: this compound, also known as N-carbamoyl-L-proline, crystallizes with the pyrrolidine ring adopting a half-chair conformation []. The carboxyl group and the mean plane of the ureide group are not coplanar, forming an angle of 80.1 degrees []. The molecules within the crystal lattice are held together by N-H...O and O-H...O hydrogen bonds, forming cyclic structures and chains that extend in the b-axis direction []. These chains are further interconnected through N-H...O hydrogen bonds, resulting in a three-dimensional network [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。